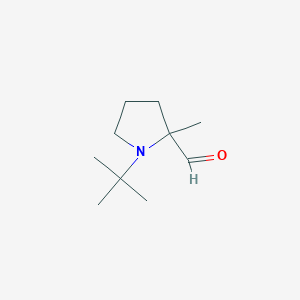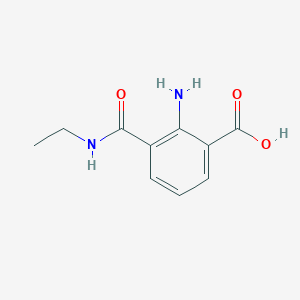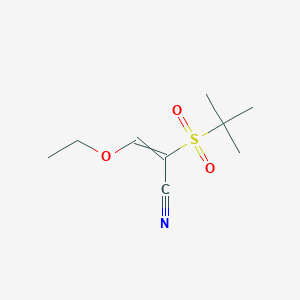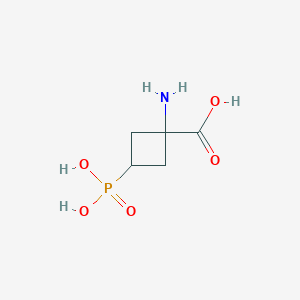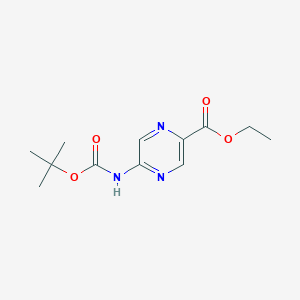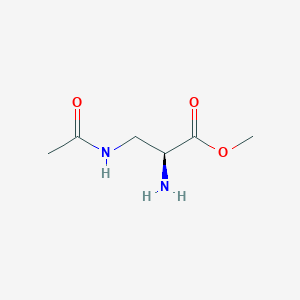
(3-Fluoro-4-methylphenyl)methanol
Descripción general
Descripción
“(3-Fluoro-4-methylphenyl)methanol” is a chemical compound with the CAS Number: 192702-79-7. Its molecular weight is 140.16 and its IUPAC name is (3-fluoro-4-methylphenyl)methanol .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-methylphenyl)methanol” consists of a phenyl ring with a fluorine atom at the 3rd position and a methyl group at the 4th position. Attached to the phenyl ring is a methanol group .Aplicaciones Científicas De Investigación
Fluorescent Chemosensing
(3-Fluoro-4-methylphenyl)methanol has been utilized in the creation of fluorogenic chemosensors. A study by Patra et al. (2018) developed a sensor, 3-(((2-hydroxy-4-methylphenyl)imino)methyl)-[1,1′-biphenyl]-4-ol (H2L), for efficient detection of Zn2+ and Al3+ ions. This chemosensor exhibited high fluorescence emission at two different wavelengths upon interaction with these ions, leveraging processes like excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF) (Patra et al., 2018).
Enzymatic Desymmetrization
In another application, the compound has been involved in the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride (3-FGA). Liu et al. (2014) investigated this process using lipase-catalyzed enantioselective alcoholysis in organic solvents, demonstrating the compound's role in producing specific enantiomers of chemical intermediates (Liu et al., 2014).
Catalysis and Methylation
Methanolysis and catalysis are other significant applications. Klemm and Karchesy (1978) conducted studies on the desulfurization of dibenzothiophene using methanol in the presence of a molybdena catalyst. They found that methanol served both as a hydrogen donor and a methylating agent, indicating the potential role of (3-Fluoro-4-methylphenyl)methanol in similar catalytic processes (Klemm & Karchesy, 1978).
Methanolysis of Phosphonothioates
In 2011, Dhar et al. explored the La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, demonstrating significant rate accelerations in methanolysis reactions. Such studies underscore the importance of (3-Fluoro-4-methylphenyl)methanol in advanced chemical processes (Dhar, Edwards, & Brown, 2011).
Safety and Hazards
The safety information available indicates that “(3-Fluoro-4-methylphenyl)methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVJAGTYIVYFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379114 | |
| Record name | (3-fluoro-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methylphenyl)methanol | |
CAS RN |
192702-79-7 | |
| Record name | (3-fluoro-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192702-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

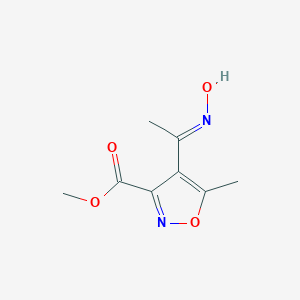
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
